molecular formula C28H52N2O5 B13779217 2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-dodecylphenol CAS No. 67845-80-1

2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-dodecylphenol

Cat. No.: B13779217
CAS No.: 67845-80-1
M. Wt: 496.7 g/mol
InChI Key: OULHAICTILGDPH-UHFFFAOYSA-N
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Description

2,6-Bis[[bis-(2-hydroxyethyl)amino]methyl]-4-dodecylphenol is a complex organic compound with the molecular formula C28H52N2O5 It is characterized by the presence of two bis-(2-hydroxyethyl)amino groups attached to a phenol ring, which is further substituted with a dodecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[[bis-(2-hydroxyethyl)amino]methyl]-4-dodecylphenol typically involves the reaction of 2,6-diformyl-4-dodecylphenol with bis-(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 2,6-Bis[[bis-(2-hydroxyethyl)amino]methyl]-4-dodecylphenol may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability of the synthesis process. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[[bis-(2-hydroxyethyl)amino]methyl]-4-dodecylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups if present.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of amino-substituted derivatives.

Scientific Research Applications

2,6-Bis[[bis-(2-hydroxyethyl)amino]methyl]-4-dodecylphenol has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the formulation of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Bis[[bis-(2-hydroxyethyl)amino]methyl]-4-dodecylphenol involves its interaction with specific molecular targets. The compound’s phenolic hydroxyl group can form hydrogen bonds with proteins or enzymes, affecting their activity. Additionally, the amino groups can participate in electrostatic interactions, further modulating the compound’s biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis[[bis-(2-hydroxyethyl)amino]methyl]-4-nonylphenol: Similar structure but with a nonyl chain instead of a dodecyl chain.

    4-[[bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol: Contains tert-butyl groups instead of a dodecyl chain.

Uniqueness

2,6-Bis[[bis-(2-hydroxyethyl)amino]methyl]-4-dodecylphenol is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.

Properties

CAS No.

67845-80-1

Molecular Formula

C28H52N2O5

Molecular Weight

496.7 g/mol

IUPAC Name

2,6-bis[[bis(2-hydroxyethyl)amino]methyl]-4-dodecylphenol

InChI

InChI=1S/C28H52N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-25-21-26(23-29(13-17-31)14-18-32)28(35)27(22-25)24-30(15-19-33)16-20-34/h21-22,31-35H,2-20,23-24H2,1H3

InChI Key

OULHAICTILGDPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C(=C1)CN(CCO)CCO)O)CN(CCO)CCO

Origin of Product

United States

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